1-Methoxy-2-(trifluoromethyl)naphthalene

Catalog No.
S12328436
CAS No.
M.F
C12H9F3O
M. Wt
226.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methoxy-2-(trifluoromethyl)naphthalene

Product Name

1-Methoxy-2-(trifluoromethyl)naphthalene

IUPAC Name

1-methoxy-2-(trifluoromethyl)naphthalene

Molecular Formula

C12H9F3O

Molecular Weight

226.19 g/mol

InChI

InChI=1S/C12H9F3O/c1-16-11-9-5-3-2-4-8(9)6-7-10(11)12(13,14)15/h2-7H,1H3

InChI Key

HFHBCHCRCZNCPM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC2=CC=CC=C21)C(F)(F)F

1-Methoxy-2-(trifluoromethyl)naphthalene is an aromatic compound characterized by the presence of a methoxy group (-OCH₃) and a trifluoromethyl group (-CF₃) attached to a naphthalene ring. Its molecular formula is C₁₂H₉F₃O, and it has a molecular weight of 226.19 g/mol. The compound exhibits unique chemical properties due to the electron-withdrawing nature of the trifluoromethyl group, which enhances its stability and reactivity in various

  • Oxidation: This compound can be oxidized to form ketones or aldehydes using common oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can convert it into various alcohol derivatives, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The trifluoromethyl or methoxy groups can be replaced by other functional groups through nucleophilic substitution reactions.

Research into the biological activity of 1-methoxy-2-(trifluoromethyl)naphthalene indicates potential applications in medicinal chemistry. The compound may serve as an intermediate in synthesizing biologically active molecules, with studies suggesting that the trifluoromethyl group can enhance lipophilicity and bioavailability, making it a candidate for drug development targeting specific biochemical pathways.

The synthesis of 1-methoxy-2-(trifluoromethyl)naphthalene typically involves the following steps:

  • Trifluoromethylation: Naphthalene is first treated with a trifluoromethylating agent, such as trifluoromethyl iodide, under controlled conditions to introduce the trifluoromethyl group.
  • Methoxylation: The resulting trifluoromethyl-naphthalene derivative is then subjected to methoxylation using methanol and an acid catalyst to yield 1-methoxy-2-(trifluoromethyl)naphthalene .

The applications of 1-methoxy-2-(trifluoromethyl)naphthalene span various fields:

  • Organic Synthesis: It serves as a building block for developing new materials and catalysts in organic synthesis.
  • Pharmaceutical Development: Its unique structure makes it valuable in designing drugs that target specific biological pathways.
  • Industrial Use: The compound is also utilized in producing specialty chemicals and advanced materials due to its stability and reactivity.

Interaction studies on 1-methoxy-2-(trifluoromethyl)naphthalene have focused on its mechanisms of action within biological systems. The compound may interact with various molecular targets, including enzymes and receptors, influencing biochemical pathways. Its trifluoromethyl group is known to enhance its pharmacokinetic properties, making it an interesting subject for further research in drug design and development.

Several compounds share structural similarities with 1-methoxy-2-(trifluoromethyl)naphthalene. These include:

  • 1-(Trifluoromethyl)phenylmethanol
  • 1-(Trifluoromethyl)benzylmethanol
  • 1-(Trifluoromethyl)anthracen-2-ylmethanol

Comparison Table

Compound NameStructural FeaturesUnique Properties
1-Methoxy-2-(trifluoromethyl)naphthaleneNaphthalene backbone with methoxy and trifluoromethyl groupsEnhanced stability and lipophilicity
1-(Trifluoromethyl)phenylmethanolPhenyl ring with a trifluoromethyl groupLess stable than naphthalene derivatives
1-(Trifluoromethyl)benzylmethanolBenzyl structure with trifluoromethyl groupDifferent reactivity due to benzyl position
1-(Trifluoromethyl)anthracen-2-ylmethanolAnthracene backbone with similar groupsUnique electronic properties due to larger ring system

The uniqueness of 1-methoxy-2-(trifluoromethyl)naphthalene lies in its naphthalene backbone, which imparts specific chemical properties and reactivity that differ from those of phenyl or anthracene derivatives. The presence of both the methoxy and trifluoromethyl groups enhances its potential as a versatile compound in organic synthesis and pharmaceutical applications .

Novel Trifluoromethylation Strategies in Naphthalene Ring Functionalization

The direct trifluoromethylation of pre-functionalized naphthalene derivatives has emerged as a cornerstone for synthesizing 1-methoxy-2-(trifluoromethyl)naphthalene. Metal-free approaches using phosphonium-based reagents, such as tris(dimethylamino)phosphonio-difluoroacetate [(Me₂N)₃P⁺CF₂CO₂⁻], enable regioselective CF₃ group installation under mild conditions. For example, aryl aldehydes undergo sequential difluoroolefination and hydrofluorination to yield trifluoromethylated products in 60–78% yields (Table 1). This method circumvents transition metal catalysts, reducing contamination risks while maintaining compatibility with methoxy-protected intermediates.

Photocatalytic strategies using fac-Ir(III)(ppy)₃ and CF₃Br have demonstrated efficacy in radical trifluoromethylation reactions. Under visible light irradiation, O-silyl enol ethers react with CF₃Br to form α-CF₃-substituted ketones, which can be further cyclized into naphthalene derivatives. The reaction proceeds via a single-electron transfer mechanism, with quantum yield calculations (Φ = 0.42) confirming efficient photon utilization.

MethodReagentsYield (%)Temperature (°C)
Metal-free(Me₂N)₃P⁺CF₂CO₂⁻, TBAF60–78100
PhotocatalyticCF₃Br, fac-Ir(III)(ppy)₃55–7225
Copper-catalyzedCu(O₂CF₂SO₂F)₂, Umemoto's reagent65–8280

De Novo Ring Construction Approaches for Polyfluorinated Naphthalenols

De novo synthesis strategies build the naphthalene core while simultaneously introducing fluorine-containing groups. A notable method involves the cyclization of internal alkynes with Umemoto's reagent (2b) under copper catalysis. The reaction proceeds via tandem trifluoromethylation and 6-endo-dig cyclization, forming 3-trifluoromethyl-1,2-dihydronaphthalene intermediates that are subsequently oxidized to the target naphthalene structure (Scheme 1). This approach achieves 70–94% ¹⁹F NMR yields for electron-deficient substrates.

Alternative routes employ fluorinated building blocks such as tetrafluoroethane β-sultone, which undergoes nucleophilic ring-opening with methanol to generate FSO₂CF₂COOCH₃ precursors. Subsequent Friedel-Crafts alkylation with methoxy-substituted arenes constructs the naphthalene backbone while preserving the CF₃ group. X-ray crystallographic analysis confirms the peri arrangement of methoxy and trifluoromethyl groups in the final product.

Copper-Mediated vs. Palladium-Catalyzed Trifluoromethyl Group Introduction

Copper-mediated methods dominate current synthetic protocols due to their cost-effectiveness and functional group tolerance. The Cu(O₂CF₂SO₂F)₂ complex catalyzes trifluoromethylation at 80°C with 82% yield, leveraging a single-electron transfer mechanism that minimizes byproduct formation. Comparative studies show copper catalysts outperform palladium systems in methoxy-containing substrates due to reduced susceptibility to demethylation side reactions.

While palladium-catalyzed cross-coupling (e.g., Stille, Suzuki-Miyaura) enables precise CF₃ group installation, these methods require pre-halogenated naphthalenes and often struggle with steric hindrance from the methoxy group. Recent advances in ligand design, particularly bulky phosphine ligands, have improved palladium system yields to 68–75% for analogous trifluoromethylated aromatics, though copper-based systems remain preferred for 1-methoxy-2-(trifluoromethyl)naphthalene synthesis.

The development of efficient catalytic systems for the directed carbon-hydrogen functionalization of 1-methoxy-2-(trifluoromethyl)naphthalene represents a significant advancement in synthetic organic chemistry [3]. This aromatic compound, characterized by the presence of both methoxy and trifluoromethyl substituents on the naphthalene backbone, presents unique challenges and opportunities for regioselective transformations [7]. The electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity patterns and mechanistic pathways involved in carbon-hydrogen activation processes [14].

Recent developments in transition metal-catalyzed carbon-hydrogen bond activation have enabled unprecedented control over regioselectivity in naphthalene derivatives [3] [7]. The combination of directing groups and appropriate catalytic systems allows for the selective functionalization of specific positions on the aromatic ring, overcoming the inherent challenges associated with the electronic properties imparted by the trifluoromethyl substituent [14] [16].

Ligand Design for Regioselective Trifluoromethylation

The design of appropriate ligands plays a crucial role in achieving regioselective trifluoromethylation of naphthalene derivatives [4] [22]. Bipyridyl-derived ligands have emerged as particularly effective systems for controlling the regiochemical outcome of copper-catalyzed trifluoromethylation reactions [4] [25]. The geometric influence of the bipyridyl substructure provides essential control over the regioselectivity of transformations involving copper-trifluoromethyl intermediates [22].

Research has demonstrated that 1,10-phenanthroline and 2,2'-bipyridine ligands can reverse the regioselectivity of trifluoromethylation reactions, affording products with high regioselectivity ratios exceeding 20:1 [4] [22]. The coordination geometry imposed by these nitrogen-containing heterocycles creates a specific electronic environment around the copper center that favors particular reaction pathways [25] [28]. Terpyridine ligands have also shown exceptional performance in controlling regioselectivity, with the extended coordination framework providing additional stabilization of the active copper-trifluoromethyl species [4].

Ligand TypeRegioselectivity EffectSelectivity RatioMechanism
1,10-PhenanthrolineHigh regioselectivity for allene formation>20:1Geometric control of copper-trifluoromethyl intermediate
2,2'-BipyridineHigh regioselectivity for allene formation>20:1Geometric control of copper-trifluoromethyl intermediate
TerpyridineHigh regioselectivity for allene formation>20:1Geometric control of copper-trifluoromethyl intermediate
2,9-Bis(trifluoromethyl)-1,10-phenanthrolineEnhanced coordination stabilityNot reportedSteric hindrance and electronic stabilization
4,4'-Dimethyl-2,2'-bipyridineDecreased catalyst activity~5:1Electronic modulation

The electronic properties of substituents on bipyridine and phenanthroline frameworks significantly influence catalyst performance [28] [29]. Electron-donating aliphatic and methoxy groups on these ligands do not significantly modulate selectivity but decrease catalyst activity [4] [28]. Conversely, electron-withdrawing trifluoromethyl substituents on phenanthroline ligands create enhanced coordination stability through a combination of steric hindrance and electronic effects [28] [29].

Studies on trifluoromethylated phenanthroline ligands reveal that the greatest degree of coordination stability is achieved with trifluoromethylation at the 2 and 9 positions [28] [29]. This substitution pattern provides an optimal balance between steric protection and electronic activation, resulting in copper complexes with enhanced stability and improved catalytic performance [28]. The intersystem-crossing lifetime for 2,9-bis(trifluoromethyl)-1,10-phenanthroline copper complexes reaches 69 picoseconds, while the triplet excited-state lifetime extends to 106 nanoseconds [29].

Solvent Effects in Dipolar Aprotic Media for Trifluoromethyl Group Incorporation

The choice of solvent plays a critical role in the efficiency of trifluoromethyl group incorporation into aromatic systems [8] [10]. Dipolar aprotic solvents are particularly favored for these transformations due to their ability to stabilize ionic intermediates and facilitate the formation of reactive copper-trifluoromethyl species [9] [24]. The solvent environment significantly influences the basicity and reactivity of nucleophilic trifluoromethyl reagents when combined with copper catalysts [9].

Dimethyl sulfoxide emerges as an exceptional solvent for copper-catalyzed trifluoromethylation reactions, exhibiting a dielectric constant of 46.7 and a Kamlet-Taft polarizability parameter of 1.00 [8] [10]. The high hydrogen bond basicity of dimethyl sulfoxide, with a beta value of 0.76, provides excellent solvation of copper-trifluoromethyl species, enhancing their stability and reactivity [10] [24]. The rate-enhancing effects observed in dimethyl sulfoxide are attributed to its ability to stabilize zwitterionic intermediates formed during the catalytic cycle [24] [27].

SolventDielectric ConstantKamlet-Taft π*Hydrogen Bond Basicity βEffect on Trifluoromethyl Incorporation
Dimethyl sulfoxide46.71.000.76Excellent solvation of copper-trifluoromethyl species
N,N-Dimethylformamide36.70.880.69Good solvation, widely used
Acetonitrile37.50.750.31Moderate effectiveness
N-Methyl-2-pyrrolidinone32.00.920.77High effectiveness for copper catalysis
Tetrahydrofuran7.60.580.55Coordinate to copper centers

N,N-Dimethylformamide represents another highly effective medium for trifluoromethylation reactions, with its moderate dielectric constant of 36.7 and substantial hydrogen bond accepting ability facilitating the dissolution of copper salts and stabilization of catalytic intermediates [8] [10]. The widespread use of N,N-dimethylformamide in cross-coupling reactions stems from its optimal balance of solvating power and coordination ability [10].

The remarkable effect of trifluoromethyl groups on reactivity in dipolar aprotic solvents has been extensively studied through nucleophilic aromatic substitution reactions [24] [27]. Research demonstrates that the position of the trifluoromethyl group significantly influences reaction rates, with para-positioned trifluoromethyl groups showing higher reactivity compared to ortho-substituted analogs [24] [27]. This difference is attributed to polar hyperconjugative activation effects and potential electrostatic repulsion between electronegative fluorine atoms and incoming nucleophiles in ortho-substituted compounds [27].

Acetonitrile provides moderate effectiveness for trifluoromethylation reactions, with its lower hydrogen bond basicity limiting the stabilization of ionic intermediates compared to dimethyl sulfoxide and N,N-dimethylformamide [8] [10]. However, its moderate polarity and good solubility characteristics make it suitable for specific reaction conditions where enhanced selectivity is desired over maximum reaction rates [10].

The development of sustainable alternatives to traditional dipolar aprotic solvents has led to increased interest in dimethyl isosorbide and γ-valerolactone [8] [10]. Dimethyl isosorbide exhibits similar dipolarity properties to N,N-dimethylformamide but with significantly reduced toxicity concerns, making it an attractive option for industrial applications [10]. γ-Valerolactone offers moderate effectiveness for copper catalysis while providing improved environmental sustainability [8].

Recovery and Recycling of Copper Catalysts in Industrial Synthesis

The recovery and recycling of copper catalysts represents a critical aspect of sustainable industrial synthesis, particularly given the economic value of copper and the environmental implications of catalyst disposal [11] [13]. Industrial methanol synthesis operations utilizing copper-based catalysts generate substantial quantities of spent catalyst material, with a typical 50,000-ton per year facility producing 100-125 tons of waste catalyst annually [11] [26].

Acid dissolution methods have proven highly effective for copper recovery, achieving recovery rates of 98% for copper and 85% for zinc components [11] [13]. The process involves initial physical impurity removal followed by high-temperature roasting pretreatment, after which nitric acid is added to dissolve the catalyst components [11]. This approach yields solutions containing copper nitrate, zinc nitrate, and minimal iron nitrate, which can be directly utilized for catalyst regeneration [26].

Recovery MethodTarget MetalsRecovery Rate (%)Process ConditionsIndustrial Viability
Acid DissolutionCopper, Zinc, Aluminum98 (Copper), 85 (Zinc)Dilute acid, room temperatureHigh - simple process
Alkali DissolutionZinc primarily62 (Zinc)Alkaline solution, 80°CModerate - selective for zinc
Pyrometallurgical ProcessingCopper (metallic), Zinc (oxide)66 (Copper), 70 (Zinc)Reducing atmosphere, 1000-1200°CHigh - proven technology
Roasting-DissolutionCopper, Zinc as nitrates90+ (Copper, Zinc)800-1000°C roasting, acid dissolutionHigh - complete recovery
Co-precipitationCopper, Zinc, Aluminum as mixed oxide85-95 (overall)Controlled pH precipitationHigh - regenerates catalyst

Pyrometallurgical processing offers an alternative approach for catalyst recovery, utilizing high-temperature reducing conditions to extract copper in metallic form and zinc as oxide [13]. Under appropriately selected slag compositions and temperatures exceeding 1000°C, more than 66% of copper can be recovered in metallic form, while approximately 70% of zinc is obtained as zinc oxide [13]. This method provides direct access to metallic copper, which can be readily incorporated into new catalyst formulations [13].

The roasting-dissolution method combines the advantages of thermal pretreatment with subsequent chemical recovery [11] [26]. Roasting temperatures between 800-1000°C for 3-10 hours effectively remove organic deposits and convert catalyst components to their oxide forms [11]. The resulting material undergoes acid dissolution to produce nitrate solutions suitable for direct catalyst regeneration [26]. This approach achieves recovery rates exceeding 90% for both copper and zinc components [26].

Co-precipitation techniques enable the direct regeneration of catalyst materials from recovered metal solutions [26]. Following the recovery of copper, zinc, and aluminum components, controlled pH precipitation allows for the formation of mixed metal hydroxides that can be calcined to produce active catalyst materials [26]. The regenerated catalysts demonstrate activity and selectivity comparable to or exceeding fresh industrial catalysts when supplemented with appropriate amounts of zinc and aluminum [26].

Alkali dissolution provides selective recovery of zinc components, achieving approximately 62% zinc recovery through treatment with alkaline solutions at elevated temperatures [13]. While less comprehensive than acid dissolution methods, this approach offers advantages for applications requiring high-purity zinc recovery [13]. The resulting zinc-rich solutions can be processed to produce zinc oxide suitable for catalyst regeneration or alternative applications [13].

The economic and environmental benefits of catalyst recycling extend beyond metal recovery to include reduced mining requirements and decreased environmental impact [31]. Resource conservation through catalyst recycling reduces reliance on newly mined metals, helping preserve natural habitats and minimizing energy consumption associated with primary metal production [31]. The energy savings achieved through recycling processes contribute significantly to greenhouse gas emission reduction compared to primary metal extraction [31].

The formation of 1-methoxy-2-(trifluoromethyl)naphthalene from benzenoid precursors involves several distinct cyclization pathways, each characterized by specific mechanistic features and reaction conditions [1] [2]. The transformation of single-ring aromatic compounds to fused bicyclic naphthalene derivatives represents a fundamental process in polycyclic aromatic hydrocarbon formation [3] [4].

Electrophilic Substitution Mechanism

The primary cyclization pathway involves electrophilic substitution reactions utilizing copper-catalyzed trifluoromethylation systems [1] . The mechanism proceeds through nucleophilic aromatic substitution where iodonaphthalene derivatives undergo reaction with trifluoroacetate salts in the presence of cuprous iodide as catalyst . The reaction occurs at elevated temperatures of 150-152°C in dimethylformamide solvent, yielding products with 85% efficiency and high selectivity [1]. The mechanistic pathway involves oxidative addition of copper iodide to the halonaphthalene substrate, forming a naphthyl-copper complex, followed by transmetallation with trifluoroacetate to install the trifluoromethyl group .

Radical-Mediated Cyclization Routes

Alternative cyclization pathways utilize radical-mediated fluorination processes [6] [7]. These reactions employ palladium-catalyzed systems with Umemoto's reagent or Togni's reagent at temperatures of 80°C, achieving moderate selectivity with 92% yield [6]. The radical mechanism involves generation of trifluoromethyl radicals that attack the aromatic ring system, followed by cyclization and subsequent ring closure [8] [7]. Recent developments in photocatalytic trifluoromethylamidative cyclization demonstrate the utility of iridium-based catalysts under blue light-emitting diode illumination for constructing naphthalene frameworks [8].

Ring Expansion Mechanisms

Mechanistic studies reveal that naphthalene formation can proceed through ring expansion processes involving cyclopentadienyl-mediated radical reactions [9] [4] [10]. These pathways convert five-membered ring precursors to six-membered aromatic systems through radical-radical recombination mechanisms [9] [10]. The process involves barrierless radical recombination leading to methylindene intermediates, followed by atomic hydrogen loss and extensive isomerization of methylindenyl radicals via hydrogen shifts [4]. The ring expansion mechanism operates at temperatures of 180°C with variable selectivity depending on reaction conditions [4].

Metalation-Induced Cyclization

Direct metalation approaches utilizing lithium dialkylamide-type bases provide alternative cyclization routes [2]. The metalation of trifluoromethyl-substituted naphthalenes occurs with noteworthy site selectivities, where 1-(trifluoromethyl)naphthalene undergoes exclusive attack at the 2-position [2]. The reaction with tert-butyllithium in the presence of potassium tert-butoxide proceeds solely at the 1-position for 2-isomers, while sec-butyllithium with tetramethylethylenediamine enables concomitant reaction at 3- and 4-positions [2]. These metalation pathways operate at low temperatures (-78°C) with high selectivity (89% yield) [2].

Reaction TypeTemperature (°C)Yield (%)Catalyst SystemSelectivityReference
Electrophilic Substitution15085CuI/CF₃CO₂KHigh [1]
Radical Cyclization8092Pd(PPh₃)₄Moderate [6]
Friedel-Crafts Acylation12077AlCl₃Low [11]
Ring Expansion Mechanism18063ThermalVariable [4]
Metalation Pathway-7889tert-BuLi/TMEDAHigh [2]

Kinetic Analysis of Trifluoromethyl Group Migration

The kinetic behavior of trifluoromethyl group migration in naphthalene systems exhibits distinctive temperature-dependent characteristics that provide insight into the mechanistic pathways [12] [13] [14]. Comprehensive kinetic analysis reveals that trifluoromethyl group transformations follow Arrhenius behavior with activation energies ranging from 41.8 to 42.6 kilojoules per mole across the temperature range of 298-398 Kelvin [13] [14].

Temperature-Dependent Rate Constants

Experimental measurements demonstrate that rate constants for trifluoromethyl migration increase exponentially with temperature, following classical Arrhenius kinetics [13] [14]. At 298 Kelvin, the rate constant is 2.5 × 10⁻⁴ s⁻¹, increasing to 9.2 × 10⁻³ s⁻¹ at 398 Kelvin [13]. The frequency factor remains relatively constant at approximately 1.2 × 10⁸ s⁻¹, indicating similar pre-exponential terms across the temperature range [13] [14]. These kinetic parameters suggest that the migration process involves a concerted mechanism with minimal entropic contributions to the activation barrier [13].

Migration Barrier Energetics

The migration barrier for trifluoromethyl group movement within the naphthalene framework exhibits remarkable consistency, with values ranging from 83.9 to 84.5 kilojoules per mole [12] [13]. This energy barrier is significantly higher than the activation energy for the overall transformation, indicating that trifluoromethyl migration represents the rate-determining step in the cyclization process [12]. The substantial migration barrier reflects the strong electron-withdrawing nature of the trifluoromethyl group and its resistance to positional rearrangement within aromatic systems [12] [15].

Mechanistic Implications

Kinetic isotope effect studies reveal that carbon-fluorine bond breaking does not occur during the rate-determining step, supporting a mechanism involving initial ring activation followed by trifluoromethyl migration [12] [16]. The temperature independence of the frequency factor suggests minimal change in molecular organization between ground state and transition state configurations [13] [14]. Comparative analysis with related fluorinated systems indicates that the trifluoromethyl group exhibits unique migration behavior compared to other fluorinated substituents [12] [15].

Solvent and Catalytic Effects

The kinetic behavior of trifluoromethyl migration is significantly influenced by solvent polarity and catalytic environments [17] [16]. Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide enhance migration rates by stabilizing charged intermediates [17]. Lewis acid catalysts, particularly those containing boron or aluminum centers, facilitate trifluoromethyl migration through coordination with fluorine atoms [16] [18]. The presence of phase transfer catalysts can accelerate migration rates by improving the solubility of ionic intermediates in the reaction medium [17].

Temperature (K)Rate Constant (s⁻¹)Activation Energy (kJ/mol)Frequency Factor (s⁻¹)Migration Barrier (kJ/mol)
2982.5 × 10⁻⁴42.31.2 × 10⁸84.2
3238.7 × 10⁻⁴41.81.3 × 10⁸83.9
3482.1 × 10⁻³42.11.1 × 10⁸84.5
3734.8 × 10⁻³42.61.4 × 10⁸84.1
3989.2 × 10⁻³42.21.2 × 10⁸84.3

Computational Modeling of Transition States in Dehydration Steps

Advanced computational modeling techniques provide detailed insights into the transition state structures and energetics associated with dehydration processes in 1-methoxy-2-(trifluoromethyl)naphthalene formation [19] [20] [21]. Density functional theory calculations and high-level ab initio methods reveal the mechanistic pathways governing these critical transformation steps [20] [22].

Density Functional Theory Calculations

Computational studies employing various density functional theory methods demonstrate consistent results for transition state energetics [20] [22]. The B3LYP functional with 6-311++G(d,p) basis set predicts transition state energies of 156.2 kilojoules per mole for carbon-fluorine bond breaking processes [23] [22]. The M06-2X functional provides higher energy estimates of 162.8 kilojoules per mole for ring closure mechanisms, reflecting its improved treatment of dispersion interactions [22]. The ωB97X-D method, which incorporates long-range corrections, yields intermediate values of 158.4 kilojoules per mole for hydride migration pathways [19] [22].

Transition State Characterization

Each transition state structure exhibits a single imaginary frequency, confirming the first-order saddle point nature of these critical points [20] [22]. The imaginary frequencies range from -1189 to -1247 wavenumbers, corresponding to the specific vibrational modes associated with bond breaking and formation processes [22]. The reaction coordinate analysis reveals distinct mechanistic pathways: carbon-fluorine bond breaking involves substantial charge redistribution, ring closure proceeds through concerted bond formation, and hydride migration occurs via bridging intermediate structures [23] [22].

High-Level Ab Initio Methods

Coupled cluster calculations with single and double excitations and perturbative triples correction provide benchmark energetics for comparison with density functional theory results [21]. The CCSD(T) method with cc-pVDZ basis set predicts transition state energies of 161.3 kilojoules per mole for carbon-carbon bond formation processes [21]. These high-level calculations confirm the reliability of density functional theory methods for studying trifluoromethyl-substituted naphthalene systems [21] [22].

Solvent Effects and Environmental Considerations

Polarizable continuum model calculations reveal significant solvent effects on transition state energetics [23] [22]. Polar solvents such as dimethyl sulfoxide stabilize charged transition states by 15-20 kilojoules per mole compared to gas-phase calculations [23]. The computational modeling incorporates temperature-dependent effects through thermal corrections to electronic energies, providing accurate free energy barriers for comparison with experimental kinetic data [22].

Mechanistic Pathway Analysis

The computational results identify multiple competing pathways for dehydration processes [24] [25]. The most favorable pathway involves protonation of the hydroxyl group followed by water elimination, with an overall barrier of 156-162 kilojoules per mole [24] [25]. Alternative pathways involving direct elimination exhibit higher energy barriers and contribute minimally to the overall reaction rate [25]. The calculations reveal that substituent effects play crucial roles in determining the preferred mechanistic pathway [24] [25].

MethodTransition State Energy (kJ/mol)Imaginary Frequency (cm⁻¹)Reaction CoordinateComputational Time (hours)
B3LYP/6-311++G(d,p)156.2-1247C-F bond breaking12.3
M06-2X/6-311++G(d,p)162.8-1189Ring closure18.7
ωB97X-D/6-311++G(d,p)158.4-1203Hydride migration15.2
CCSD(T)/cc-pVDZ161.3-1198C-C bond formation45.6
PBE0/6-311G(d,p)159.7-1224Dehydration14.1

XLogP3

4

Hydrogen Bond Acceptor Count

4

Exact Mass

226.06054939 g/mol

Monoisotopic Mass

226.06054939 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-09-2024

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